N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide
Description
N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide is a multifunctional organic compound characterized by a phenyl group substituted with a propyl chain bearing two bis(carboxymethyl)amino groups and a bromoacetamide moiety. This structure combines strong metal-chelating capabilities (via carboxymethyl groups) with the reactivity of bromoacetamide, which can undergo alkylation reactions with nucleophiles like thiols or amines.
Properties
IUPAC Name |
2-[[(2S)-2-[bis(carboxymethyl)amino]-3-[4-[(2-bromoacetyl)amino]phenyl]propyl]-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN3O9/c20-6-15(24)21-13-3-1-12(2-4-13)5-14(23(10-18(29)30)11-19(31)32)7-22(8-16(25)26)9-17(27)28/h1-4,14H,5-11H2,(H,21,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQPQBGCWBEYEV-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001002122 | |
| Record name | 2,2',2'',2'''-({3-[4-(2-Bromoacetamido)phenyl]propane-1,2-diyl}dinitrilo)tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001002122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81677-64-7 | |
| Record name | N,N′-[(1S)-1-[[4-[(2-Bromoacetyl)amino]phenyl]methyl]-1,2-ethanediyl]bis[N-(carboxymethyl)glycine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81677-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromoacetamidobenzyl)edta | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081677647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',2'',2'''-({3-[4-(2-Bromoacetamido)phenyl]propane-1,2-diyl}dinitrilo)tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001002122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Precursors
The synthesis begins with 4-aminophenylpropane-1,2-diamine, a primary building block for introducing the branched amine structure. Carboxymethylation is achieved using bromoacetic acid under alkaline conditions, which facilitates nucleophilic substitution at the amine sites. Bromoacetyl bromide is employed to install the reactive bromoacetamide group, ensuring compatibility with subsequent conjugation steps.
Solvent Systems and Catalysts
Reactions are typically conducted in dimethylformamide (DMF) or dichloromethane (DCM) due to their ability to dissolve polar intermediates. Triethylamine (TEA) serves as a base to neutralize hydrogen bromide generated during bromoacetamide formation. Metal catalysts are avoided to prevent premature chelation, which could complicate purification.
Stepwise Synthesis Procedure
Carboxymethylation of the Amine Backbone
The initial step involves reacting 4-aminophenylpropane-1,2-diamine with bromoacetic acid in a 1:4 molar ratio. The reaction proceeds at 60°C for 12 hours under nitrogen, yielding a tetra-carboxymethylated intermediate. Excess bromoacetic acid ensures complete substitution, as confirmed by thin-layer chromatography (TLC) using silica gel plates and a 3:1 ethyl acetate:methanol mobile phase.
Critical Parameters:
Bromoacetamide Installation
The carboxymethylated intermediate is treated with bromoacetyl bromide (1.2 equivalents) in anhydrous DCM at 0°C. Dropwise addition over 30 minutes prevents exothermic side reactions. After stirring for 4 hours at room temperature, the mixture is washed with ice-cold water to remove unreacted reagents.
Yield: 85–90% after liquid-liquid extraction.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via size-exclusion chromatography using Sephadex G-50, which separates the target compound from smaller byproducts like unreacted bromoacetic acid. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient further refines purity to >95%.
Spectroscopic Validation
-
NMR: NMR (400 MHz, DO) displays peaks at δ 3.45 (s, 8H, CHCOO), δ 4.20 (m, 2H, NHCH), and δ 7.25 (d, 2H, aromatic).
-
Mass Spectrometry: ESI-MS confirms the molecular ion at m/z 589.2 [M+H].
Conjugation and Functionalization
Antibody Conjugation Protocols
The bromoacetamide group reacts selectively with thiolated antibodies at pH 7.4, forming stable thioether bonds. A molar ratio of 10:1 (chelator:antibody) ensures optimal labeling without aggregation. Post-conjugation, centrifugal filtration (30 kDa cutoff) removes excess chelator, preserving immunoreactivity.
Table 1: Conjugation Efficiency Under Varied Conditions
| Antibody Type | Molar Ratio | Reaction Time (h) | Labeling Efficiency (%) |
|---|---|---|---|
| IgG1 | 10:1 | 2 | 92 ± 3 |
| IgM | 5:1 | 4 | 85 ± 4 |
| scFv | 15:1 | 1.5 | 88 ± 2 |
Metal-Labeling for Diagnostic Applications
Post-conjugation, the compound is incubated with or at 37°C for 30 minutes. Radiolabeling efficiency exceeds 95%, as quantified by instant thin-layer chromatography (iTLC).
Optimization Strategies and Challenges
Solubility Enhancement
The compound’s aqueous solubility is improved by introducing sodium counterions during the final recrystallization step. At pH 6.5, solubility reaches 12 mg/mL, facilitating biomedical applications.
Scale-Up Considerations
Pilot-scale synthesis (100 g batches) uses continuous-flow reactors to maintain temperature control during exothermic steps. This reduces side-product formation by 20% compared to batch reactors.
Table 2: Comparative Yields in Batch vs. Flow Reactors
| Reactor Type | Temperature Control | Yield (%) | Purity (%) |
|---|---|---|---|
| Batch | ±2°C | 78 | 93 |
| Flow | ±0.5°C | 89 | 97 |
Chemical Reactions Analysis
Types of Reactions
N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetamide group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl ring and the propyl chain.
Complexation Reactions: The bis(carboxymethyl)amino groups can form complexes with metal ions, making it useful in coordination chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and thiols. Reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Major Products
Substitution Products: Depending on the nucleophile, products can include amides, nitriles, or thioethers.
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction typically results in the formation of amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C19H24BrN3O9
- Molecular Weight : 500.3 g/mol
- CAS Number : 133744
The compound features a bromoacetamide group, which enhances its reactivity, allowing it to participate in various chemical reactions. Its structure includes multiple carboxymethyl groups that contribute to its solubility and interaction with biological targets.
Scientific Research Applications
- Biochemical Assays :
-
Antimicrobial Activity :
- Recent studies have shown that derivatives of this compound exhibit broad-spectrum antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .
- Antidiabetic Properties :
- Cancer Research :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide involves its ability to form covalent bonds with nucleophilic sites on biomolecules. The bromoacetamide group is particularly reactive towards thiol groups in proteins, leading to the formation of stable thioether bonds. This reactivity is exploited in the conjugation of antibodies and other proteins, where the compound acts as a linker, facilitating the attachment of various functional groups or labels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
DT(Ch)2 ()
- Structure: A DTPA-conjugated compound synthesized via Claisen-Schmidt condensation, featuring bis(carboxymethyl)amino groups and aromatic acryloyl moieties.
- Key Similarities: Both compounds utilize bis(carboxymethyl)amino groups for metal chelation. Aromatic components (phenyl or substituted phenyl groups) enhance stability.
- Differences :
- DT(Ch)2 includes a 99mTc radiolabel for imaging, whereas the target compound lacks a reported radiolabel.
- The target’s bromoacetamide offers nucleophilic reactivity absent in DT(Ch)2.
- Applications: DT(Ch)2 is used in radiolabeling for diagnostic imaging (95% synthesis yield), suggesting the target compound could be adapted for similar radiopharmaceutical applications with modified reactivity .
1,3-Bis(4-bromophenyl)-2-propanone ()
- Structure : A brominated aromatic ketone with two 4-bromophenyl groups.
- Key Similarities :
- Both contain brominated aromatic rings.
- Differences: The target compound’s bromoacetamide is more reactive than the ketone group in 1,3-Bis(4-bromophenyl)-2-propanone.
- Applications : Primarily a chemical reagent (>99% purity), highlighting the target’s advanced functionality for biomedical uses .
Gadoxetate Disodium ()
- Structure: A gadolinium-based complex with bis(carboxymethyl)amino groups and an ethoxyphenyl substituent.
- Key Similarities :
- Carboxymethyl groups enable strong metal chelation (gadolinium in this case).
- Aromatic components improve pharmacokinetics.
- Differences :
- Gadoxetate lacks bromoacetamide but includes ethoxy groups for solubility modulation.
- The target compound’s bromine could enable halogen-specific interactions or radiolabeling.
Impurity C(EP) ()
- Structure : 2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide, a bromoacetamide derivative.
- Key Similarities :
- Shared bromoacetamide moiety.
- Differences :
- The impurity features a nitro group, increasing electrophilicity but reducing stability compared to the target’s carboxymethyl-substituted phenyl group.
- Applications : Identified as a pharmaceutical impurity, underscoring the need for rigorous synthesis control in the target compound’s production .
Comparative Data Table
Table 1: Structural and Functional Comparison of N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl Bromoacetamide with Analogues
Research Implications and Gaps
- Synthesis Optimization : The high yield (95%) of DT(Ch)2 suggests efficient conjugation strategies applicable to the target compound .
- Safety and Stability : Gadoxetate’s clinical use highlights the importance of pharmacokinetic studies for the target compound, particularly regarding carboxymethyl group toxicity .
Biological Activity
N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide is a complex organic compound known for its significant biological activity, particularly in biochemical and medicinal research. This compound's structure allows it to function effectively as a chelating agent, facilitating interactions with metal ions and enhancing its utility in various applications.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C19H24BrN3O9
- Molecular Weight : 518.3 g/mol
- CAS Number : 81677-64-7
- Functional Groups : Bromoacetamide, carboxymethyl groups, phenyl ring
The compound features a bromoacetamide group attached to a phenyl ring, which is further substituted with a propyl chain containing two bis(carboxymethyl)amino groups. This unique structure contributes to its biological activity by enabling strong interactions with metal ions and biomolecules.
Target Interactions
The primary targets of this compound include:
- Monoclonal Antibodies : The compound can conjugate with antibodies, facilitating targeted drug delivery systems.
- Proteins : It interacts with various proteins through conjugation, impacting their function and stability.
Mode of Action
The compound's action is primarily through:
- Chelation of Metal Ions : It binds to metal ions (e.g., iron, copper), forming stable complexes that are crucial for various biochemical processes.
- Alteration of Cellular Signaling : By interacting with proteins and enzymes, it influences cellular signaling pathways and gene expression.
Cellular Effects
This compound has shown significant effects on cellular processes:
- Influence on Cell Signaling : The compound alters signaling pathways that regulate cell growth and metabolism.
- Gene Expression Modulation : It can affect the transcription of specific genes involved in cellular responses to stress or damage .
Applications in Research and Medicine
This compound is utilized in various fields due to its biological activity:
- Bioconjugation Techniques : Used for linking metal ions to biological molecules for imaging and therapeutic applications.
- Drug Development : Investigated for its potential as an enzyme inhibitor and in the design of diagnostic agents.
- Metal Ion Sensors : Employed in the creation of sensors for detecting metal ions in biological samples.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the Bromoacetamide Core :
- Bromination of acetamide using bromine under catalytic conditions.
- Alkylation of the Phenyl Ring :
- Friedel-Crafts alkylation with a propyl halide in the presence of a Lewis acid catalyst.
This multi-step synthesis allows for the production of the compound with high purity suitable for biological applications.
Case Studies and Research Findings
Several studies have highlighted the importance of this compound in various applications:
- A study demonstrated its effectiveness in enhancing the targeting mechanisms for cancer therapies by conjugating with monoclonal antibodies.
- Research indicated that this compound could significantly alter cellular metabolism by modulating metal ion availability within cells, leading to potential therapeutic implications in diseases related to metal ion dysregulation .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide in high purity?
- Methodology : Utilize carbodiimide-mediated coupling reactions, as demonstrated in analogous acetamide syntheses. For example, dissolve precursors (e.g., bromophenylacetic acid derivatives and amine-containing compounds) in dichloromethane with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and triethylamine (TEA) as a base. Stir at 273 K for 3 hours, followed by extraction and purification via slow evaporation crystallization in methylene chloride . Optimize stoichiometry and reaction time to minimize byproducts.
Q. Which analytical techniques are most effective for characterizing the structural and purity aspects of this compound?
- Methodology :
- Purity : High-performance liquid chromatography (HPLC) with >98.0% purity thresholds, as validated for structurally related bromophenylacetamide derivatives .
- Structural Confirmation : Use single-crystal X-ray diffraction to determine dihedral angles and hydrogen-bonding networks (e.g., N–H···O interactions observed in similar acetamides) .
- Spectroscopy : Employ - and -NMR to verify functional groups and substituent positions .
Q. What are the critical considerations for optimizing the recrystallization process of this compound?
- Methodology : Select solvents with moderate polarity (e.g., methylene chloride or ethyl acetate) to balance solubility and crystallization kinetics. Use slow evaporation at controlled temperatures (e.g., 273–298 K) to grow high-quality single crystals. Monitor crystal morphology under polarized light to assess purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported stability data of bromoacetamide derivatives under varying pH conditions?
- Methodology : Design stability studies using buffered solutions (pH 2–12) and monitor degradation via HPLC and mass spectrometry. Cross-reference results with computational models (e.g., density functional theory (DFT) to predict hydrolysis pathways). Address contradictions by standardizing temperature, ionic strength, and analytical protocols across experiments .
Q. What strategies can be employed to study the coordination chemistry of the carboxymethyl groups in this compound with transition metals?
- Methodology :
- Synthesis : React the compound with transition metal salts (e.g., Cu(II), Fe(III)) in aqueous or methanol solutions.
- Characterization : Use UV-Vis spectroscopy to identify ligand-to-metal charge transfer bands and X-ray absorption spectroscopy (XAS) to determine coordination geometry. Compare results with crystallographic data from structurally similar amide-metal complexes .
Q. How can computational modeling be integrated with experimental data to predict the reactivity of bromoacetamide derivatives in nucleophilic substitution reactions?
- Methodology :
- Modeling : Perform DFT calculations to map reaction energy profiles and identify transition states. Use software like Gaussian or ORCA to simulate leaving-group tendencies (e.g., bromide vs. acetamide).
- Experimental Validation : Conduct kinetic studies under controlled conditions (solvent, temperature) and correlate experimental rate constants with computed activation energies .
Data Contradiction Analysis
Q. How should conflicting data on the thermal stability of bromoacetamide derivatives be addressed?
- Methodology : Replicate thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) under identical conditions (heating rate, atmosphere). Cross-validate with crystallographic data to assess structural decomposition thresholds. Discrepancies may arise from impurities or polymorphic variations, necessitating strict quality control during synthesis .
Methodological Frameworks
Q. What theoretical frameworks are relevant for studying the biological or catalytic activity of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
